(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and an amine group attached to a 2-methoxy-1-methyl-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 4-fluorobenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the binding affinity and metabolic stability of bioactive molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the fluorine atom can enhance the bioavailability and efficacy of drug candidates .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and advanced materials .
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The amine group can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzaldehyde
Uniqueness
Compared to similar compounds, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine offers a unique combination of a fluorinated benzyl group and an amine functional group. This combination provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIIJKZDNPQYTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386110 |
Source
|
Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418786-13-7 |
Source
|
Record name | (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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